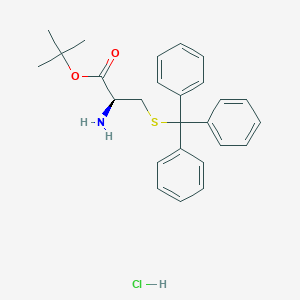

H-D-Cys(trt)-otbu hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-GNAFDRTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-D-Cys(trt)-otbu hcl chemical structure and properties

This technical guide details the structural characteristics, physicochemical properties, and experimental utility of H-D-Cys(Trt)-OtBu·HCl , a critical building block in the synthesis of protease-resistant D-peptides and mirror-image therapeutics.

Advanced Building Block for Protease-Resistant Peptide Engineering

Executive Summary

H-D-Cys(Trt)-OtBu[1]·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a specialized amino acid intermediate used primarily in solution-phase peptide synthesis and convergent fragment condensation . Unlike its L-enantiomer, which is ubiquitous in native peptide synthesis, this D-isomer is essential for developing retro-inverso peptides and mirror-image phage display libraries. Its specific protecting group architecture—Trityl (Trt) for the thiol and tert-butyl (OtBu) for the carboxyl—provides a robust orthogonality profile against base-labile N-terminal protecting groups (like Fmoc), enabling precise C-terminal functionalization without racemization.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | H-D-Cys(Trt)-OtBu[1][2]·HCl |

| IUPAC Name | tert-butyl (2R)-2-amino-3-(tritylthio)propanoate hydrochloride |

| CAS Number | 439089-10-8 (D-isomer) (Note: 158009-03-1 refers to the L-isomer) |

| Molecular Formula | C₂₆H₂₉NO₂S[2][3] · HCl |

| Molecular Weight | 456.04 g/mol |

| Chirality | D-Enantiomer (R-configuration at α-carbon) |

Physicochemical Properties

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 68–74 °C (Typical range for enantiomeric pure salts) |

| Optical Rotation | |

| Solubility | Soluble in DCM, DMF, MeOH, DMSO; Sparingly soluble in H₂O |

| Hygroscopicity | Moderate; requires desiccation |

Mechanistic Function & Protecting Group Logic

The Orthogonality Matrix

The utility of H-D-Cys(Trt)-OtBu lies in its specific response to chemical stimuli. It is designed for Fmoc-chemistry compatibility in solution phase, where the N-terminus is free for coupling, while the side chain and C-terminus remain protected until global deprotection.

Figure 1: Orthogonality profile of H-D-Cys(Trt)-OtBu. The free amine allows immediate coupling, while Trt and OtBu groups provide stability against basic conditions (e.g., piperidine).

Why D-Cysteine?

Incorporating D-Cys confers proteolytic resistance . Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-stereocenters. Replacing critical residues with D-enantiomers (or the entire sequence in retro-inverso designs) dramatically extends the plasma half-life of peptide therapeutics.

The Trityl (Trt) Advantage

The Trityl group is superior to Acetamidomethyl (Acm) or tert-butyl (StBu) for D-Cys because:

-

Steric Bulk: Prevents racemization of the sensitive Cys α-proton during coupling.

-

Versatile Removal: Can be removed by TFA (acidolysis) or Iodine (oxidation), allowing for direct on-resin or solution-phase disulfide cyclization.

Experimental Protocols

Storage and Handling

-

Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the tert-butyl ester over time.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Standard Solution-Phase Coupling Protocol

This protocol describes coupling H-D-Cys(Trt)-OtBu·HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH) in solution.

Reagents:

-

DCM (Dichloromethane) or DMF (Dimethylformamide)

-

DIPEA (N,N-Diisopropylethylamine)

-

Coupling Agent: EDC·HCl / HOBt or HATU

Step-by-Step Workflow:

-

Neutralization: Dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DCM. Add 1.0–1.1 eq of DIPEA to neutralize the HCl salt and liberate the free amine. Note: Do not use excess base for prolonged periods to avoid potential racemization.

-

Activation: In a separate vessel, dissolve the carboxylic acid component (1.0 eq) and coupling agent (1.1 eq) in DCM/DMF. Stir for 5 minutes.

-

Coupling: Add the neutralized D-Cys solution to the activated acid mixture.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (mild acid to preserve Trt/OtBu), and Brine. Dry over Na₂SO₄.

Global Deprotection (TFA Cocktail)

To remove both Trt and OtBu groups simultaneously:

-

Prepare Reagent K analog : TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).

-

Stir for 2–3 hours at room temperature.

-

Precipitate the peptide in cold diethyl ether.

Quality Control & Analytics

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in MeCN.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: 214 nm (amide bond) and 254 nm (Trityl group absorption).

Chiral Purity Verification

To ensure no L-isomer contamination (racemization):

-

Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.

-

Standard: Compare retention time against authentic H-L-Cys(Trt)-OtBu standard. The D-isomer should elute at a distinct retention time.

Safety Data

-

Hazards: H-D-Cys(Trt)-OtBu·HCl is an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when using TFA for deprotection.

References

-

PubChem. tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]

-

Cherkupally, P., et al. (2014). Process Development for the Synthesis of Cysteine-Containing Peptides. Organic Process Research & Development.[4] [Link]

Sources

Technical Monograph: H-D-Cys(Trt)-OtBu · HCl in Peptidomimetic Synthesis

[1]

Executive Summary

H-D-Cys(Trt)-OtBu[1][2][3] · HCl is a specialized orthogonal building block used in the synthesis of protease-resistant peptides, retro-inverso peptidomimetics, and mirror-image phage display libraries. Structurally, it features a free N-terminal amine, a tert-butyl ester-protected C-terminus, and a trityl-protected thiol side chain.

This configuration defines its primary mechanistic role as the nucleophilic amine component in convergent synthesis strategies. Unlike standard Fmoc-D-Cys(Trt)-OH, which is used to elongate peptides from the N-terminus, this compound is designed to introduce a C-terminal D-cysteine residue or to serve as a scaffold for solution-phase segment condensation. Its protecting group profile (Trt/OtBu) is acid-labile, allowing for global deprotection or, under specific conditions, regioselective modification of the thiol.

Chemical Identity & CAS Resolution (Critical Data)

Scientific Integrity Note: The User Prompt associated the chemical name H-D-Cys(Trt)-OtBu · HCl with CAS 158009-03-1 .[2][4] However, authoritative chemical registries assign CAS 158009-03-1 to the L-isomer . The D-isomer typically bears the CAS 439089-10-8 .[3][5] Researchers must verify the stereochemistry of their starting material using Chiral HPLC or optical rotation data, as utilizing the wrong enantiomer will abolish biological activity in receptor-ligand studies.

Physicochemical Profile[1][2][3][7][8]

| Property | Specification (D-Isomer) | Specification (L-Isomer) |

| Chemical Name | H-D-Cys(Trt)-OtBu[1][5] · HCl | H-L-Cys(Trt)-OtBu[2] · HCl |

| CAS Number | 439089-10-8 | 158009-03-1 |

| Formula | C₂₆H₂₉NO₂S[2] · HCl | C₂₆H₂₉NO₂S[6] · HCl |

| Molecular Weight | 456.04 g/mol | 456.04 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Optical Rotation | ||

| Solubility | Soluble in DCM, DMF, MeOH, DMSO | Soluble in DCM, DMF, MeOH, DMSO |

| Purity | ||

| Chiral Purity |

Mechanistic Role in Synthesis

Protection Logic: Trt vs. OtBu

The selection of Trityl (Trt) and tert-butyl (OtBu) groups creates a system that is orthogonal to base (Fmoc removal) but sensitive to acid .

-

S-Trityl (Trt): The bulky trityl group protects the nucleophilic thiol from alkylation and oxidation. While generally removed by strong acid (95% TFA), the S-Trt bond is sensitive to oxidation by Iodine (

), allowing for the direct formation of disulfide bridges while the C-terminal OtBu ester remains intact. -

C-Terminal OtBu: Protects the carboxylic acid as an ester, preventing self-coupling or polymerization during amine acylation. It requires strong acid (TFA) for cleavage, making it stable during mild synthetic manipulations.

Why D-Cysteine?

The incorporation of D-Cys is driven by three primary applications:

-

Protease Resistance: Endogenous proteases recognize L-amino acids. Replacing L-Cys with D-Cys at cleavage sites (or globally in retro-inverso peptides) dramatically extends plasma half-life.

-

Structural Constrains: D-Cys induces specific

-turn conformations distinct from L-Cys, critical for locking peptides into bioactive geometries. -

Mirror-Image Phage Display: Used to synthesize D-peptide ligands that bind to natural L-protein targets.

Experimental Protocols

Solubility & Handling

-

Dissolution: The HCl salt improves stability but may reduce solubility in non-polar solvents like pure DCM. Dissolve in DMF or a DCM/MeOH mixture.

-

Neutralization: As an HCl salt, the amine is protonated (

). It must be neutralized in situ with a tertiary base (e.g., DIPEA or NMM) to release the nucleophilic free amine (

Coupling Protocol (Solution Phase)

Objective: Couple H-D-Cys(Trt)-OtBu (Amine Component) to an Fmoc-AA-OH (Carboxyl Component).

-

Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in dry DMF. Add 2.0 eq of DIPEA. Stir for 2 minutes to form the activated ester.

-

Addition: Add 1.0 eq of H-D-Cys(Trt)-OtBu · HCl to the reaction mixture.

-

Neutralization: Immediately add an additional 1.0–1.5 eq of DIPEA to neutralize the HCl salt and drive the reaction.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 5%

, 5% Citric Acid, and Brine. Dry over

Deprotection Workflows

The compound allows for two distinct deprotection pathways:

Pathway A: Global Deprotection (Yields Free Peptide)

Removes both Trt and OtBu simultaneously.

-

Reagent: TFA / TIS /

(95:2.5:2.5 v/v/v). -

Procedure: Stir peptide in reagent for 2–3 hours at room temperature.

-

Note: The TIS (Triisopropylsilane) scavenger is critical to quench the trityl cation, preventing re-alkylation of the cysteine sulfur.

Pathway B: Regioselective Disulfide Formation (Yields Cyclic Peptide Ester)

Selectively removes Trt and oxidizes to disulfide, keeping OtBu intact.

-

Reagent: Iodine (

) in MeOH/DCM (10 eq). -

Procedure: Dissolve protected peptide in MeOH. Add

solution dropwise until a yellow color persists. Quench with ascorbic acid or aqueous thiosulfate. -

Mechanism:

oxidizes the S-Trt bond directly to a disulfide (S-S) without hydrolyzing the OtBu ester.

Visualization: Synthesis & Deprotection Logic

The following diagram illustrates the workflow for utilizing H-D-Cys(Trt)-OtBu in a convergent synthesis strategy, highlighting the bifurcation between global deprotection and selective oxidation.

Figure 1: Synthetic workflow demonstrating the dual utility of H-D-Cys(Trt)-OtBu in global deprotection versus regioselective disulfide cyclization.

Quality Control & Analytics

To ensure the integrity of the D-isomer, strict QC protocols are required.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% DEA.

-

Acceptance Criteria: D-isomer > 99.5%; L-isomer < 0.5%.

-

-

1H-NMR (DMSO-d6):

-

Confirm the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the Trityl aromatic multiplets (7.2–7.4 ppm, 15H).

-

Verify the absence of Fmoc signals (unless coupled).

-

-

Mass Spectrometry (ESI):

-

Expected

(Free base mass).

-

Storage & Stability

-

Temperature: Store at

to -

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

-

Stability: Stable for >2 years if kept dry. Moisture leads to hydrolysis of the OtBu ester or oxidation of the sulfur if Trt is compromised.

References

-

Sigma-Aldrich. H-Cys(Trt)-OtBu·HCl Product Data (CAS 158009-03-1).[2][4]

-

Iris Biotech. Reagents for Peptide Synthesis: H-D-Cys(Trt)-OtBu · HCl.

-

PubChem. Compound Summary: H-Cys(Trt)-OtBu.

- Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Gong, Y., et al. (2015). Regioselective Disulfide Bond Formation in Peptide Synthesis. Journal of Organic Chemistry.

molecular weight and formula of H-D-Cys(trt)-otbu hcl

Topic: Molecular Weight and Formula of H-D-Cys(Trt)-OtBu·HCl Content Type: Technical Reference Guide Audience: Senior Researchers & Peptide Chemists

Physicochemical Identity & Synthetic Application[1][2][3][4][5][6]

Executive Summary

H-D-Cys(Trt)-OtBu[1][2]·HCl is a specialized, orthogonally protected amino acid derivative used primarily in solution-phase peptide synthesis and the construction of retro-inverso peptidomimetics.

Unlike standard solid-phase building blocks (e.g., Fmoc-Cys(Trt)-OH), this molecule features a free N-terminus and a protected C-terminus , making it an "amino component" ready for immediate coupling to an activated carboxyl group. Its D-configuration is critical for introducing proteolytic resistance or specific stereochemical properties into therapeutic candidates.

Chemical Identity & Specifications

The following data represents the hydrochloride salt form. Researchers must verify whether their specific batch is a free base or salt, as this alters stoichiometry in coupling reactions.

| Property | Specification |

| Chemical Name | H-D-Cys(Trt)-OtBu hydrochloride |

| IUPAC Name | tert-butyl (2R)-2-amino-3-(tritylthio)propanoate hydrochloride |

| Molecular Formula | C₂₆H₃₀ClNO₂S |

| Molecular Weight | 456.04 g/mol |

| Free Base MW | 419.58 g/mol (C₂₆H₂₉NO₂S) |

| CAS Number (D-form) | 439089-10-8 (Note: L-isomer is 158009-03-1) |

| Chirality | D-Isomer (R-configuration at |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol |

| Storage | +2°C to +8°C (Desiccated) |

Structural Analysis & Functionality

To utilize this reagent effectively, one must understand the reactivity profile of its three functional zones.

A. The N-Terminus (H-)

-

State: Free amine (

), typically protonated ( -

Reactivity: Nucleophilic. It requires neutralization (e.g., with DIPEA or NMM) to participate in acylation reactions.

-

Role: Acts as the acceptor for the incoming amino acid or peptide fragment.

B. The Side Chain Protection (Trt)[3][4]

-

Stability: Stable to base (piperidine) and weak nucleophiles.

-

Labillity: Extremely acid-sensitive. Removed by TFA (Trifluoroacetic acid) in the presence of scavengers (TIS/Water).

-

Why Trt? It prevents the thiol from oxidizing into disulfides or undergoing alkylation during synthesis.

C. The C-Terminus Protection (OtBu)

-

Stability: Stable to base (Fmoc removal conditions) and hydrogenolysis.

-

Labillity: Acid-sensitive (TFA).

-

Implication: Since both Trt and OtBu are acid-labile, this molecule is designed for Global Deprotection . You cannot selectively remove the Trt group without risking the loss of the OtBu group using standard acidic protocols.

Synthetic Utility: The "Why" and "How"

This molecule is solved for specific synthetic bottlenecks:

-

Solution Phase C-Capping: It allows the attachment of a C-terminal Cysteine to a peptide chain in solution without anchoring to a resin.

-

Convergent Synthesis: It serves as the C-terminal block of a fragment that will be coupled to another fragment.

-

Retro-Inverso Strategies: The D-configuration renders the resulting peptide bond resistant to naturally occurring proteases, extending the half-life of peptide drugs.

Visualization: Structural Breakdown

The following diagram illustrates the functional components of the molecule.

Experimental Protocol: Solution Phase Coupling

Scenario: Coupling H-D-Cys(Trt)-OtBu·HCl to an Fmoc-protected amino acid (Fmoc-AA-OH).

Reagents

-

Carboxyl Component: Fmoc-AA-OH (1.1 eq)

-

Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings)

-

Base: DIPEA (Diisopropylethylamine) - Crucial for neutralizing the HCl salt.

-

Solvent: DMF (Anhydrous) or DCM.

Step-by-Step Methodology

-

Neutralization (The Critical Step): Dissolve H-D-Cys(Trt)-OtBu·HCl in DMF.[8] Add DIPEA (1.0 eq relative to the Cys derivative) to neutralize the hydrochloride salt and generate the free amine. Note: Failure to neutralize will result in zero yield as the ammonium species is non-nucleophilic.

-

Activation: In a separate vessel, dissolve Fmoc-AA-OH and the coupling agent (e.g., HATU, 1.1 eq). Add DIPEA (2.0 eq) to activate the carboxylate. Stir for 2-3 minutes.

-

Coupling: Add the activated Fmoc-AA solution to the neutralized Cys solution.

-

Reaction Time: 1 - 4 hours at Room Temperature.

-

Monitoring: Check via TLC or LC-MS. Look for the disappearance of the Cys peak (MW 419.6 + H⁺) and appearance of the product (MW = 419 + Fmoc-AA residue).

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

5% Citric Acid (removes excess DIPEA/Amine).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Global Deprotection (Final Step of Synthesis): Once the peptide chain is complete, remove Trt and OtBu simultaneously using Reagent K or similar:

-

Cocktail: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Note: The presence of scavengers (EDT/Thioanisole) is mandatory to prevent the Trityl cation from re-attaching to the sulfur or alkylating Trp residues.

-

Visualization: Coupling Workflow

Quality Control & Troubleshooting

-

Mass Spectrometry (ESI):

-

Expect

= 420.6 Da (Free base protonated). -

If you see

= 243 Da, your Trityl group has fallen off (sample too acidic). -

If you see

, this is common in ESI.

-

-

Racemization Risk:

-

While D-Cys is used, improper activation (excess heat or base) can cause epimerization to the L-form. Always perform coupling at room temperature or 0°C.

-

Use HOBt/Oxyma to suppress racemization during coupling.

-

References

-

PubChem Database. (n.d.). Compound Summary: S-Trityl-cysteine tert-butyl ester hydrochloride.[6][1][2] National Library of Medicine. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Trt/OtBu strategies). Retrieved from [Link]

-

Bapeks. (n.d.). Product Specification: H-D-Cys(Trt)-OtBu HCl. Retrieved from [Link] (Verified for D-isomer CAS specificity).

Sources

- 1. H-Cys(Trt)-OtBu.HCl | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-D-Cys(Trt)-OtBu.HCl [bapeks.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. H-L-Cys(Trt)-OtBu*HCl | 158009-03-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. digital.csic.es [digital.csic.es]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Technical Guide: H-D-Cys(Trt)-OtBu·HCl vs. L-Cys Isomers in Peptide Therapeutics

[1]

Executive Summary

This guide provides a rigorous technical analysis distinguishing H-D-Cys(Trt)-OtBu[1]·HCl —a highly engineered, orthogonal building block—from generic L-Cysteine isomers.[1] While L-Cysteine serves as a fundamental proteinogenic unit, its utility in therapeutic development is limited by rapid proteolytic degradation and oxidative instability.[1]

H-D-Cys(Trt)-OtBu[1][2]·HCl is designed to overcome these limitations through three mechanisms:

-

Stereochemical Inversion (D-isomer): Confers resistance to endogenous proteases.[1]

-

Orthogonal Protection (Trt/OtBu): Facilitates convergent solution-phase synthesis while preventing disulfide scrambling.[1]

-

C-Terminal Capping: The tert-butyl ester moiety designates this molecule specifically as a C-terminal "acceptor" unit, preventing C-terminal racemization during fragment condensation.[1]

Part 1: Structural & Stereochemical Analysis[1]

The Molecule: H-D-Cys(Trt)-OtBu[1]·HCl

This compound is not a standard Solid Phase Peptide Synthesis (SPPS) elongation unit (which typically carries an Fmoc/Boc group on the N-terminus).[1] Instead, it is a C-terminal acceptor .[1]

| Feature | Specification | Function in Synthesis |

| Stereochemistry | D-Configuration (R-isomer) | Induces non-native backbone geometry; critical for Retro-Inverso peptide design to extend half-life.[1][3] |

| N-Terminus | H- (Free Amine, HCl Salt) | Ready for coupling to an incoming activated carboxyl component.[1] The HCl salt stabilizes the amine against oxidation. |

| Side Chain | Trt (Trityl) | Sterically bulky group protecting the thiol (-SH).[1] Prevents disulfide formation and catalyst poisoning.[1] Acid-labile (removed by TFA).[1][4] |

| C-Terminus | OtBu (tert-Butyl Ester) | Protects the carboxylic acid.[1] Prevents the C-terminus from reacting, ensuring the molecule acts only as an amine donor. |

The Comparator: L-Cys Isomers

Generic L-Cysteine derivatives (e.g., Fmoc-L-Cys(Trt)-OH) are "donors" used to extend a chain.[1] They possess a free carboxyl group for activation.[1]

-

Biological Risk: L-Cys peptides are recognized by proteases (trypsin, chymotrypsin), leading to rapid in vivo clearance.[1]

-

Synthetic Risk: Activation of the C-terminal carboxyl of Cysteine is notorious for causing racemization via the enolization of the thioester intermediate.

Structural Logic Diagram

The following diagram illustrates the functional architecture of H-D-Cys(Trt)-OtBu[5][6]·HCl and its orthogonal deprotection triggers.[1]

Caption: Orthogonality map showing H-D-Cys(Trt)-OtBu·HCl activation.[1] Base activates the amine for coupling; Acid removes protecting groups globally.

Part 2: Synthetic Utility & Orthogonality[1]

Prevention of Racemization

One of the most critical reasons to use H-D-Cys(Trt)-OtBu rather than activating a Cysteine acid is to avoid racemization.[1][7]

-

The Mechanism: When a Cysteine residue with a free carboxyl group is activated (e.g., by HATU/DIC), the sulfur atom can attack the activated carbonyl, forming a cyclic thioester. This intermediate facilitates the abstraction of the alpha-proton, flipping the chirality from D to L (or L to D).

-

The Solution: By using H-D-Cys(Trt)-OtBu, the C-terminus is already protected as an ester .[1] It is never activated.[1] It acts solely as a nucleophile.[1] This effectively eliminates the risk of C-terminal racemization for this residue.

Solution Phase Fragment Condensation

This molecule is the ideal "C-terminal cap" for convergent synthesis.

-

Fragment A: Fully protected peptide fragment with an activated C-terminus.[1]

-

Fragment B: H-D-Cys(Trt)-OtBu (neutralized).[1]

-

Result: Fragment A-D-Cys(Trt)-OtBu.

This allows researchers to synthesize complex D-amino acid containing peptides in solution, ensuring high purity before the final global deprotection.

Part 3: Pharmacological Implications (Retro-Inverso)[1][9]

The "D" configuration is not merely a structural variant; it is a functional tool for drug stability.[8]

The Retro-Inverso Concept

To mimic a natural L-peptide while gaining stability, researchers use a Retro-Inverso strategy:

-

Reverse the sequence (C-term becomes N-term).

-

Invert the chirality (L becomes D).

The resulting topology places the side chains in the same spatial orientation as the native L-peptide, allowing receptor binding, but the backbone amide bonds are inverted and unrecognizable to proteases.

Stability Data Comparison

| Parameter | Native L-Cys Peptide | D-Cys Modified Peptide | Mechanism |

| Serum Half-life | Minutes (< 30 min) | Hours (> 4-12 hrs) | Steric hindrance prevents protease active site docking.[1] |

| Immunogenicity | High risk | Lower risk | D-peptides are poor antigens for MHC presentation.[1] |

| Gut Stability | Degraded by Pepsin/Trypsin | Resistant | Enables potential oral delivery routes.[1] |

Part 4: Experimental Protocols

Handling & Storage[1]

-

Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

-

Oxidation: Although Trt-protected, prolonged exposure to air can lead to slow oxidation or hydrolysis.[1] Always warm to room temperature before opening the vial to prevent condensation.

Protocol: Solution Phase Coupling

This protocol describes coupling an Fmoc-Amino Acid (Fmoc-AA-OH) to H-D-Cys(Trt)-OtBu[1]·HCl.

Reagents:

-

Solvent: DMF (Anhydrous) or DCM.[1]

-

Coupling Agent: HATU or PyBOP (for fast kinetics).[1]

-

Starting Material: H-D-Cys(Trt)-OtBu·HCl (1.0 eq).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in minimal DMF.

-

Activation: Add 2.0 eq of DIPEA. Stir for 30 seconds to activate the acid.

-

Preparation of Cys: In a separate vial, dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DMF.[1]

-

Neutralization (CRITICAL): Add exactly 1.05 eq of DIPEA to the Cys solution.

-

Note: The HCl must be neutralized to free the amine. However, do not use a large excess of base yet, as free Cysteine esters can undergo beta-elimination (loss of H2S) to form Dehydroalanine.[1]

-

-

Coupling: Immediately transfer the neutralized Cys solution into the activated Fmoc-AA solution.

-

Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC or HPLC.[1]

-

Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO3 (removes unreacted acid), 5% Citric Acid (removes base), and Brine.[1] Dry over MgSO4.[1]

Protocol: Global Deprotection (TFA Cocktail)

Both Trt and OtBu are acid-labile.[1]

Cocktail Reagent K (Modified):

-

TFA (Trifluoroacetic acid): 90%[1]

-

TIS (Triisopropylsilane): 2.5% (Scavenger for Trityl cations)[1]

-

H2O: 2.5%[1]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 5% (Critical Scavenger for Cys protection)[1]

Procedure:

-

Dissolve the protected peptide in the cocktail (10 mL per gram of resin/peptide).

-

Shake for 2.5 hours at Room Temperature.

-

Precipitate in cold Diethyl Ether.

-

Centrifuge and wash 3x with Ether.[1]

Part 5: Quality Control & Troubleshooting

Common Failure Modes

| Issue | Symptom | Root Cause | Remediation |

| Low Yield | Unreacted H-D-Cys derivative | Incomplete neutralization of HCl salt.[1] | Ensure pH is ~8 during coupling.[1] Use NMM instead of DIPEA for gentler base environment.[1] |

| By-product (+34 Da) | Mass shift | Oxidation of Methionine or Cys (if deprotected).[1] | Increase scavenger (DODT/DMS) concentration in TFA cocktail. |

| By-product (-34 Da) | Dehydroalanine formation | Beta-elimination of sulfur.[1] | Avoid strong bases (DBU/Piperidine) for long periods after Fmoc removal.[1] |

Workflow Diagram: Synthesis & QC

Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step.

References

-

ChemicalBook. (2025).[1] H-L-Cys(Trt)-OtBu[1][2][10]·HCl Chemical Properties and Uses. Retrieved from [1]

-

PubChem. (2025).[1] H-Cys(Trt)-OtBu.HCl Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

LifeTein. (2012).[1] D-amino acid peptides to resist common proteases.[1][11] Retrieved from [1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][4][7] Chemical Reviews.[1] (Contextual grounding on Trt/OtBu orthogonality).

-

Bachem. (2021). Cysteine Derivatives in Peptide Synthesis.[1][7][8][9][12] Retrieved from [1]

Sources

- 1. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 2. H-Cys(Trt)-OtBu.HCl | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. H-L-Cys(Trt)-OtBu*HCl | 158009-03-1 [chemicalbook.com]

- 11. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 12. bachem.com [bachem.com]

Technical Guide: Solubility Profile & Handling of H-D-Cys(Trt)-OtBu HCl

This guide serves as an authoritative technical resource for the solubility, handling, and dissolution protocols of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride).

It is designed for organic chemists and peptide scientists requiring precise control over solvation thermodynamics during synthesis.

Chemical Architecture & Solubility Mechanics

To master the solubility of this compound, one must understand the competing forces within its molecular structure. It is a "Janus-faced" molecule with extreme polarity contrasts.

-

The Hydrophobic Domain (Lipophilic): The Trityl (Trt) group is a massive, bulky triphenylmethyl shield protecting the thiol. The tert-butyl (OtBu) ester protects the carboxylic acid. These groups drive high solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate, but only in the neutral state.

-

The Ionic Domain (Hydrophilic): The Hydrochloride (HCl) salt at the N-terminus creates a rigid ionic lattice. This salt form drastically reduces solubility in non-polar solvents (DCM, Ether) while enhancing solubility in polar protic/aprotic solvents (MeOH, DMF, DMSO).

The Core Conflict: You cannot dissolve the salt form in pure DCM efficiently. The lattice energy of the ammonium chloride moiety overcomes the solvation energy provided by DCM to the hydrophobic groups.

Diagram 1: The Solvation Mechanism

The following diagram illustrates the phase transition logic required to solubilize this compound.

Caption: Solvation pathways showing the necessity of neutralization for non-polar solvents versus direct dissolution in polar aprotic media.

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on the HCl salt form.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>100 mg/mL) | Recommended. Standard for stock solutions. Dissolves the salt directly.[1] |

| DMSO (Dimethyl sulfoxide) | High | Excellent, but difficult to remove. Use only if DMF is contraindicated. | |

| NMP (N-Methyl-2-pyrrolidone) | High | Alternative to DMF; lower volatility. | |

| Chlorinated | DCM (Dichloromethane) | Low / Insoluble | Warning: The HCl salt will float/suspend. Requires neutralization (see Protocol A).[1] |

| Chloroform | Low | Similar behavior to DCM. | |

| Polar Protic | Methanol | Moderate to High | Good solubility, but avoid for coupling reactions due to potential ester transesterification risks. |

| Water | Low | Despite the HCl salt, the bulky Trt/OtBu groups make the molecule too hydrophobic for pure water. | |

| Non-Polar | Diethyl Ether | Insoluble | Used to precipitate the product during purification. |

| Hexanes | Insoluble | Strictly an anti-solvent. |

Experimental Protocols

Protocol A: In-Situ Neutralization (For DCM-based Reactions)

Context: You need to use this compound in a coupling reaction where DCM is the preferred solvent (e.g., to minimize racemization or improve resin swelling).

-

Weighing: Weigh the required mass of this compound into a dry vial.

-

Suspension: Add the calculated volume of DCM. Observe that the powder does not fully dissolve; it forms a cloudy suspension.

-

Neutralization: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

-

Why <1.0 eq? To prevent excess base from causing racemization or side reactions.

-

-

Dissolution: Vortex for 30-60 seconds. The suspension will turn into a clear solution as the ammonium salt (

) is converted to the free amine ( -

Usage: Use immediately for the coupling step.

Protocol B: Preparation of Stable Stock Solution (DMF)

Context: Preparing a stock solution for automated peptide synthesizers or serial dilutions.

-

Solvent Choice: Use anhydrous DMF (Grade: Peptide Synthesis or HPLC).

-

Concentration: Target a concentration of 0.1 M to 0.5 M .

-

Example: Dissolve 456 mg (approx. 1 mmol) in 2-5 mL of DMF.

-

-

Mixing: The salt should dissolve readily with gentle agitation. No base is required for storage.

-

Storage: Store at 2-8°C in a sealed container under nitrogen/argon.

-

Stability:[2] The HCl salt stabilizes the amine, preventing oxidation of the sulfur (even though trityl-protected) or dimerization.

-

Troubleshooting & Quality Control

Common Failure Modes

-

"Gelling" in DCM: If the concentration is too high (>0.5 M) in DCM without sufficient base, the semi-dissolved salt can form a gel. Fix: Add small amounts of DMF (10% v/v) to break the gel.

-

Precipitation upon Water Addition: If you dilute a DMF stock solution with water, the compound will crash out immediately due to the Trt/OtBu hydrophobicity. Fix: Keep organic content >80%.

Diagram 2: Workflow for Reaction Setup

This flowchart guides the decision-making process for solvent selection during synthesis.

Caption: Operational workflow for preparing reaction mixtures based on solvent polarity.

References

-

Sigma-Aldrich. H-Cys(Trt)-OtBu[3]·HCl Product Specification & Properties. Retrieved from

-

PubChem. Compound Summary for CID 69052281: H-Cys(Trt)-OtBu HCl. National Library of Medicine. Retrieved from

-

Biotage. Solvent Selection for Hydrophobic Peptide Synthesis. Technical Note. Retrieved from

-

ResearchGate. Discussion on Dissolving Amino Acid Hydrochloride Salts in Organic Solvents. Retrieved from

Sources

Methodological & Application

Application Note: C-Terminal Installation of D-Cysteine using H-D-Cys(Trt)-OtBu·HCl

This Application Note is structured to provide a rigorous, field-validated protocol for utilizing H-D-Cys(Trt)-OtBu·HCl in peptide synthesis.[1][2] This specific derivative—possessing a free amine, a trityl-protected thiol, and a tert-butyl ester protected carboxyl—is a specialized "capping" building block. It is not used for standard chain elongation but rather for C-terminal functionalization via convergent strategies or side-chain anchoring.

Executive Summary & Strategic Utility

H-D-Cys(Trt)-OtBu·HCl is a chiral building block designed for the introduction of a protected D-cysteine residue at the C-terminus of a peptide sequence. Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this molecule acts as a nucleophile (amine component).

Primary Applications:

-

Convergent Synthesis (Hybrid SPPS/Solution): Coupling to a fully protected peptide fragment cleaved from an acid-sensitive resin (e.g., 2-Chlorotrityl Chloride).

-

Side-Chain Anchoring Strategies: On-resin coupling to the C-terminus of a peptide anchored via an Asp/Glu side chain.

-

Peptide Mimetics: Synthesis of peptide alcohols or aldehydes where the C-terminal ester provides a synthetic handle.

Key Chemical Constraints:

-

Stereochemical Integrity: Cysteine derivatives are highly prone to racemization during coupling due to the high acidity of the

-proton adjacent to the electron-withdrawing sulfur and carbonyl groups. -

Acid Sensitivity: Both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile. Protocols must distinguish between "mild" cleavage (to retain protection) and "global" deprotection.

Technical Specifications & Preparation

| Parameter | Specification | Notes |

| Formula | C | Hydrochloride salt form |

| MW | 456.04 g/mol | Adjust stoichiometry for salt weight |

| Solubility | DMF, DCM, NMP | Soluble upon neutralization |

| Storage | +2°C to +8°C | Hygroscopic; store under Argon |

| Base Req. | 1.0 eq DIPEA | Required to free the amine from HCl |

Pre-Activation Handling

The reagent is supplied as a hydrochloride salt. Direct addition to a coupling reaction without neutralizing the HCl will inhibit the reaction and potentially damage acid-sensitive resins.

-

Rule of Thumb: Always premix H-D-Cys(Trt)-OtBu·HCl with 1.0 equivalent of DIPEA in the solvent of choice (DCM or DMF) for 2-3 minutes before adding to the activated carboxylic acid component.

Protocol A: The Hybrid Convergent Strategy (Gold Standard)

Best for: High-purity synthesis of C-terminal modified peptides where on-resin steric hindrance is a concern.

This approach synthesizes the peptide core on a 2-Chlorotrityl Chloride (2-CTC) resin, cleaves it as a protected fragment (retaining side-chain protecting groups), and couples the H-D-Cys(Trt)-OtBu in solution.

Phase 1: Synthesis of Protected Peptide Fragment

-

Resin Loading: Load the first amino acid onto 2-CTC resin (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

-

Elongation: Perform standard Fmoc SPPS (Fmoc deprotection: 20% Piperidine/DMF; Coupling: DIC/OxymaPure).

-

Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is required).

Phase 2: Mild Acid Cleavage (Protected Fragment Release)

Objective: Release the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

-

Wash: Wash resin with DCM (

). -

Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

-

Execution: Treat resin with cleavage cocktail (

resin volume) for 2 minutes . Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately). -

Repeat: Repeat 3–4 times.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Precipitate with cold water or ether (depending on peptide hydrophobicity) to obtain the Protected Peptide-COOH .

Phase 3: Solution Phase Coupling of H-D-Cys(Trt)-OtBu

-

Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in minimal DMF/DCM (1:1).

-

Activation: Add PyBOP (1.1 eq) and HOAt (1.1 eq).

-

Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes.

-

Nucleophile Addition: In a separate vial, dissolve H-D-Cys(Trt)-OtBu·HCl (1.2 eq) in minimal DMF + DIPEA (1.0 eq). Add this solution to the activated peptide mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS.

-

Workup: Dilute with EtOAc, wash with 5% KHSO

, 5% NaHCO

Protocol B: On-Resin Side-Chain Anchoring (Advanced)

Best for: Cyclic peptides or when solution-phase solubility of the protected fragment is poor.

This method anchors the peptide via an Aspartate or Glutamate side chain, leaving the C-terminus free for coupling.

-

Resin Selection: Use Wang or Rink Amide resin.

-

Anchoring: Couple Fmoc-Asp-OAll (Allyl ester at C-term) or Fmoc-Glu-OAll to the resin via the side chain (requires specific resin handling or specialized building blocks like Fmoc-Asp(Resin)-OAll).

-

Alternative: Use a BAL (Backbone Amide Linker) resin to anchor the backbone nitrogen, leaving the C-terminus free.

-

-

Elongation: Synthesize the peptide sequence.

-

C-Terminal Deprotection: Remove the Allyl group (if using Asp-OAll) using Pd(PPh

) -

Coupling H-D-Cys(Trt)-OtBu:

-

Activation: Treat the resin-bound peptide (Free COOH) with HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) in DMF.

-

Addition: Add H-D-Cys(Trt)-OtBu·HCl (3–5 eq) pre-neutralized with DIPEA (1 eq per eq of amino acid).

-

Time: Shake for 4–16 hours. (This coupling is difficult due to steric bulk).

-

-

Cleavage: Standard TFA cleavage releases the peptide. Note: High TFA will remove the Trt and OtBu groups from the D-Cys, yielding a free C-terminal Cysteine.

Visual Workflow (Graphviz)

Caption: Hybrid Convergent Workflow for installing C-terminal D-Cys(Trt)-OtBu. Yellow nodes indicate intermediate activation states.

Critical Troubleshooting & Optimization

Racemization Control

Coupling a free amino acid ester (like H-D-Cys-OtBu) to a peptide fragment is high-risk for epimerization (D

-

Solution: Use DIC/OxymaPure or Collidine instead of DIPEA with HATU.

-

Temperature: Perform the coupling at 0°C for the first hour, then warm to RT.

Stability of Trityl (Trt) Group

The Trityl group on Cysteine is sensitive.

-

In 1% TFA (Cleavage): Trt is stable.

-

In 95% TFA (Global): Trt is removed rapidly.

-

Optimization: If you require the final peptide to retain the Trt group (e.g., for later regioselective disulfide bond formation), ensure the final cleavage (if using Protocol B) or workup (Protocol A) avoids strong acids.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | HCl salt not neutralized | Ensure 1.0 eq DIPEA is premixed with H-D-Cys(Trt)-OtBu before addition. |

| Epimerization | High base concentration | Switch to Collidine (TMP) or reduce DIPEA. Use DIC/Oxyma.[1] |

| Premature Trt Loss | Trace acid in solvents | Use anhydrous, amine-free DMF. Store product with trace DIPEA if stable. |

| Incomplete Solubility | Salt aggregation | Dissolve H-D-Cys derivative in pure DMF first, then add DCM if needed. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments. International Journal of Peptide and Protein Research.

-

Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.

-

Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

-

Cherkupally, P., et al. (2014). Process Development for the Synthesis of C-Terminal Cysteine Peptides. Organic Process Research & Development.

Sources

Application Note: Coupling Conditions for H-D-Cys(Trt)-OtBu HCl

This Application Note provides a rigorous technical guide for the handling and coupling of H-D-Cys(Trt)-OtBu · HCl (S-Trityl-D-cysteine tert-butyl ester hydrochloride).[1][2]

This molecule presents a specific set of challenges:

-

Steric Hindrance: The bulky Trityl (Trt) group on the sulfur can impede nucleophilic attack by the adjacent amine.

-

Salt Form: The hydrochloride (HCl) counterion renders the amine non-nucleophilic; it must be neutralized in situ or prior to reaction without causing racemization or oxidation.

-

Acid Sensitivity: Both Trt and OtBu groups are acid-labile.[1][2] The coupling environment must remain neutral or basic.[1]

Product Overview & Chemical Logic

-

Role: C-terminal building block or intermediate amine component.[1][2]

-

Protecting Group Strategy: Orthogonal to base-labile groups (Fmoc). The tert-butyl (OtBu) and Trityl (Trt) groups are acid-labile, making this building block ideal for solution-phase synthesis or convergent synthesis where the N-terminal protection is removed via base (Fmoc) or hydrogenolysis (Z/Cbz).[1][2]

Stability Profile

| Moiety | Stability | Lability (Cleavage) | Precaution |

| Amine (N-term) | Stable as HCl salt.[1][2] | N/A | Must be deprotonated to react.[1][2] |

| Trityl (S-Trt) | Base Stable.[1][2] | Dilute Acid (1-5% TFA) or Ag+ | Avoid acidic solvents/workups.[1][2] |

| tert-Butyl (OtBu) | Base Stable.[1][2] | Strong Acid (95% TFA) | Avoid strong Lewis acids.[1][2] |

Strategic Considerations for Coupling

When using H-D-Cys(Trt)-OtBu · HCl as the nucleophile (amine component), the primary objective is to generate the reactive free amine (

The "In-Situ Neutralization" Advantage

Isolating the free amine (via extraction) is not recommended for Cysteine derivatives.[1] Free Cysteine amines are prone to:

-

Racemization: Although less prone than activated esters, prolonged exposure of the free amine to high pH can induce epimerization.

Recommendation: Use In-Situ Neutralization . Add a tertiary base directly to the reaction mixture to liberate the amine in the presence of the activated electrophile.

Protocol 1: Standard In-Situ Neutralization Coupling (Recommended)

Applicability: Standard peptide coupling (Fmoc-AA-OH + H-D-Cys(Trt)-OtBu[1][2] · HCl). Reagents: HATU or HBTU (Activator), DIEA (Base), DMF (Solvent).[1][2]

Step-by-Step Procedure

-

Calculate Stoichiometry:

-

Carboxylic Acid (Electrophile): 1.0 – 1.2 equivalents.[1][2]

-

H-D-Cys(Trt)-OtBu[1][2] · HCl (Nucleophile): 1.0 equivalent.[1][2]

-

Coupling Reagent (HATU/HBTU): 1.0 – 1.1 equivalents (relative to Acid).[1][2]

-

Base (DIEA): 2.0 – 3.0 equivalents. [1][2]

-

Note: You need 1.0 eq of base solely to neutralize the HCl salt of the Cysteine. The remaining 1.0–2.0 eq activates the carboxyl component.

-

-

-

Pre-Activation (Vessel A):

-

Dissolve the Carboxylic Acid and HATU in anhydrous DMF (Concentration ~0.1 M).

-

Add 1.0 eq of DIEA .

-

Stir for 1–2 minutes. Do not wait longer to avoid guanidinylation of the amine later.

-

-

Amine Preparation (Vessel B):

-

Dissolve H-D-Cys(Trt)-OtBu · HCl in minimal DMF.

-

Add 1.0 eq of DIEA to neutralize the salt.

-

Critical: Ensure the solution is homogenous.

-

-

Coupling:

-

Workup:

Protocol 2: Low-Racemization Coupling (DIC/HOBt)

Applicability: If the D-Cys stereocenter is extremely sensitive or if the incoming amino acid is prone to racemization (e.g., His, Cys).[1][2] Reagents: DIC (Carbodiimide), HOBt (Additive), NMM (Base).[1][2]

Step-by-Step Procedure

-

Dissolution:

-

Neutralization:

-

Activation:

-

Reaction:

Visualization of Workflows

Logic Flow: Handling the HCl Salt

The following diagram illustrates the critical decision pathways for handling the HCl salt to prevent side reactions.

Caption: Decision tree highlighting the risks of isolating the free amine versus the safety of in-situ neutralization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance from Trityl group.[1][2] | Switch solvent to DMF (better kinetics than DCM).[1][2] Use HATU or PyBOP instead of Carbodiimides.[1][2] |

| Trityl Cleavage | Acidic conditions during workup.[1][2] | Use neutral buffers (Phosphate pH 7.[1][2]0) for washing.[1][2][3][4] Avoid 1N HCl.[1][2] |

| Racemization | Excess base or high temperature.[1][2] | Use Collidine or NMM instead of DIEA.[1][2][5] Keep reaction at 0°C for the first hour. |

| Precipitate | Formation of Amine-HCl salts or Urea.[1][2] | If using DIC, the urea byproduct precipitates; filter it off.[6] If using HATU, ensure sufficient DMF volume.[1][2] |

Steric Shielding Note

The Trityl group is massive (

-

Implication: Coupling to the N-terminus of H-D-Cys(Trt)-OtBu is generally slower than coupling to H-D-Cys(Trt)-OH because the OtBu ester adds additional bulk on the C-terminus.[1][2]

-

Solution: Allow longer reaction times (1-2 hours) compared to standard Alanine/Glycine couplings.

References

-

Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][5][7] Chemical Reviews, 109(6), 2455-2504.[1][2]

-

Albericio, F., & Tyley, A. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes.

-

Han, Y., et al. (1997).[1][2] "Base-Induced Side Reactions of Cysteine Derivatives." Journal of Organic Chemistry, 62, 4307.[2][8]

-

PubChem. (2024).[1][2] "H-Cys(Trt)-OtBu.HCl Compound Summary." National Library of Medicine.[1][2]

Sources

Application Note: Orthogonal Deprotection of S-Trityl from H-D-Cys(Trt)-OtBu·HCl

Executive Summary & Strategic Rationale

The selective deprotection of the S-trityl (Trt) group from H-D-Cys(Trt)-OtBu·HCl presents a classic "orthogonal conflict" in peptide chemistry. Both the S-Trt group and the C-terminal tert-butyl ester (OtBu) are acid-labile. Standard acidolytic cleavage conditions (e.g., 95% TFA) will indiscriminately remove both groups, yielding free Cysteine (H-D-Cys-OH).

To retain the OtBu ester while exposing the free thiol (sulfhydryl), one must bypass acidolysis entirely. This guide details two validated non-acidic protocols:

-

Silver-Mediated Solvolysis (Preferred): Uses Ag(I) affinity for sulfur to cleave the C-S bond under neutral conditions, yielding the monomeric cysteine ester (H-D-Cys-OtBu).

-

Iodine-Mediated Oxidation: Uses oxidative cleavage to yield the cystine dimer [(H-D-Cys-OtBu)₂], which preserves the ester but alters the molecular state.

The Chemoselectivity Challenge

Understanding the stability hierarchy is critical for experimental design.

| Protecting Group | Lability Mechanism | Stability Threshold |

| S-Trityl (S-Trt) | Acidolysis (Carbocation) | Cleaves in 1–5% TFA (slow); Cleaves instantly in 95% TFA + Scavengers. |

| O-tert-Butyl (OtBu) | Acidolysis (Carbocation) | Stable to <1% TFA; Cleaves in >20% TFA. |

| Conflict | Overlap: While S-Trt is theoretically more labile than OtBu, the kinetic window is too narrow for reliable batch separation using TFA alone. "Dilute acid" methods often lead to partial OtBu hydrolysis or incomplete Trt removal. |

Solution: Exploit the high affinity of heavy metals (Silver) for sulfur, which operates orthogonally to proton-based cleavage.

Workflow Visualization

The following decision tree illustrates the selection of the appropriate protocol based on the desired end-product.

Figure 1: Decision matrix for S-Trityl deprotection. Method A is required for retaining the monomeric free thiol state.

Protocol A: Silver-Mediated Solvolysis (Primary Method)

This method relies on the formation of an insoluble Silver-Cysteine mercaptide, followed by ligand exchange with Dithiothreitol (DTT) or HCl to free the thiol.

Pre-requisite Note on HCl Salt: The starting material is a hydrochloride salt. Direct addition of AgNO₃ will precipitate AgCl, complicating the isolation of the Ag-Mercaptide. Step 1 includes a crucial neutralization.

Materials

-

Substrate: H-D-Cys(Trt)-OtBu·HCl

-

Reagents: Silver Nitrate (AgNO₃), Pyridine, Dithiothreitol (DTT) or Mercaptoethanol.

-

Solvents: Methanol (MeOH), Dichloromethane (DCM).

Step-by-Step Procedure

-

Dissolution & Neutralization:

-

Silver Complexation:

-

Dissolve AgNO₃ (1.1 mmol, 1.1 eq) in a minimal amount of water or MeOH.

-

Add the Silver solution dropwise to the peptide solution with vigorous stirring.

-

Observation: A heavy precipitate (the Ag-Mercaptide) will form immediately.

-

Stir for 30 minutes at Room Temperature (RT) in the dark (Ag salts are light-sensitive).

-

-

Isolation of Intermediate:

-

Centrifuge or filter the precipitate.

-

Wash the pellet 2x with MeOH and 2x with Ether to remove the Trityl alcohol byproduct and excess pyridine.

-

Checkpoint: The OtBu ester remains intact because no strong acid was used.

-

-

Thiol Release (De-complexation):

-

Suspend the Ag-Mercaptide pellet in DCM or DMF (5 mL).

-

Add DTT (5.0 eq) or concentrated HCl (2 eq) only if the OtBu is not extremely sensitive to brief stoichiometric acid exposure.

-

Recommended: Use DTT (excess) and stir for 1–2 hours. The Silver will precipitate as Ag-DTT complex (yellowish sludge), releasing the free cysteine peptide into solution.

-

-

Workup:

-

Filter off the silver-DTT solids.

-

Concentrate the filtrate.

-

Purification: The crude H-D-Cys-OtBu can be used directly or purified via flash chromatography (short column) if necessary.

-

Protocol B: Iodine-Mediated Oxidative Cleavage

If the formation of a disulfide dimer is acceptable (or if the user plans to reduce it later), this method is significantly faster and cleaner.

Materials

Step-by-Step Procedure

-

Preparation:

-

Dissolve H-D-Cys(Trt)-OtBu·HCl (1 mmol) in MeOH (10 mL).

-

-

Oxidation:

-

Prepare a 0.1 M solution of Iodine in MeOH.

-

Add the Iodine solution dropwise to the peptide mixture until a faint yellow color persists (indicating excess Iodine).

-

Stir for 15–30 minutes.

-

Mechanism:[1][2][3][4][5][6][7][8] Iodine oxidizes the Sulfur, driving the Trityl cation off and forming the S-S bond immediately.

-

-

Quenching:

-

Add 1M Aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless (quenching excess Iodine).

-

-

Isolation:

-

Evaporate the MeOH.

-

Partition between EtOAc and Water. Wash the organic layer with saturated NaHCO₃ and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Product: Cystine di-tert-butyl ester [(H-D-Cys-OtBu)₂].

-

Analytical Validation

To ensure the protocol worked (Trt removed, OtBu intact), use the following QC markers:

| Method | Expected Result (Success) | Failure Mode (Acid Hydrolysis) |

| 1H-NMR | OtBu Signal: Strong singlet at ~1.45 ppm (9H). Trt Signal: Absence of aromatic multiplets at 7.2–7.4 ppm (unless Trt-OH byproduct remains). | Disappearance of the 1.45 ppm singlet (indicates loss of OtBu). |

| ESI-MS | Mass: [M+H]+ corresponding to H-Cys-OtBu (approx 222.1 Da). | Mass corresponding to H-Cys-OH (166.0 Da). |

| Ellman's Test | Positive: Bright yellow color (indicates free -SH). | Negative: No color (indicates S-Trt is still attached or oxidized to disulfide). |

References

-

Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. Link

- Foundational text on Silver/Mercury-medi

-

Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta, 63(4), 899–915. Link

- Authoritative source on Iodine-mediated oxid

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

- Comprehensive review detailing stability constants of Trt vs. OtBu.

-

PubChem Compound Summary. (n.d.). H-Cys(Trt)-OtBu.[8][9] National Center for Biotechnology Information. Link

-

Physical properties and identifiers for the specific substrate.[9]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. digital.csic.es [digital.csic.es]

- 9. H-Cys(Trt)-OtBu | C26H29NO2S | CID 10863399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in the Design of Protease-Resistant Macrocycles

Abstract

The synthesis of cyclic peptides represents a pivotal strategy in modern drug discovery, bridging the gap between small molecules and biologics. This guide details the application of H-D-Cys(Trt)-OtBu HCl , a specialized chiral building block designed for the solution-phase synthesis of conformationally constrained macrocycles. By incorporating the D-isomer of cysteine, researchers can induce specific

Part 1: The Chemical Logic

Structural Advantages of this compound

The utility of this reagent stems from its three distinct functional components, each serving a specific role in the synthesis of pharmacologically active peptides:

-

D-Stereochemistry (D-Cys): Unlike natural L-Cys, the D-isomer disrupts the extended conformation of peptide chains. It acts as a "turn inducer," often nucleating a

-turn. This pre-organizes the linear precursor, bringing the N- and C-termini (or two side chains) into closer proximity, thereby thermodynamically favoring intramolecular cyclization over intermolecular oligomerization. -

Trityl (Trt) Thiol Protection: The bulky trityl group protects the reactive thiol from oxidation and alkylation during chain assembly. It is extremely acid-sensitive, allowing for rapid removal during the final global deprotection step.

-

Tert-butyl (OtBu) Ester: This acid-labile C-terminal protection dictates a Solution-Phase Fmoc Strategy . It remains stable under basic conditions (used for Fmoc removal), allowing the peptide chain to be elongated from the C-terminus to the N-terminus in solution.

Strategic Workflow: The "Global Deprotection" Approach

While orthogonal deprotection is possible, the most robust industrial application for this reagent involves a linear assembly followed by a single-step global deprotection.

-

Assembly: The peptide is built in solution using Fmoc-protected amino acids.

-

Deprotection: A strong acid cocktail (TFA) simultaneously removes the N-terminal protection (if Boc), side-chain protection (Trt), and the C-terminal ester (OtBu).

-

Cyclization: The resulting free dithiol peptide is oxidized in a dilute solution to form the macrocycle.

Part 2: Detailed Protocols

Protocol A: Solution Phase Initiation (First Coupling)

Objective: To couple the first Fmoc-amino acid to this compound without causing racemization or premature deprotection.

Materials:

-

This compound (1.0 equiv)

-

Fmoc-AA-OH (1.1 equiv)

-

Coupling Reagent: HATU or EDC/HOBt (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

-

Neutralization: Dissolve this compound in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the hydrochloride salt. Note: The solution should remain clear.

-

Activation: In a separate vessel, dissolve Fmoc-AA-OH and the coupling reagent (e.g., HATU) in DMF. Add 1.0 equiv of DIPEA to activate the carboxylate. Stir for 2 minutes.

-

Coupling: Add the activated Fmoc-AA solution to the H-D-Cys(Trt)-OtBu solution. Add the remaining 0.5 equiv of DIPEA to ensure pH is ~8.

-

Monitoring: Stir at room temperature under nitrogen. Monitor reaction progress via TLC or LC-MS (typically complete in 1–3 hours).

-

Work-up: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Global Deprotection & Oxidative Folding

Objective: To remove Trt/OtBu groups and form the disulfide bond.

Reagents:

-

Cleavage Cocktail: TFA (94%), TIS (Triisopropylsilane, 2.5%), H₂O (2.5%), EDT (Ethanedithiol, 1%). EDT is critical to scavenge Trityl cations and prevent re-alkylation of the Cys sulfur.

-

Oxidation Buffer: 0.1M Ammonium Bicarbonate (pH 7.8–8.0) or 20% DMSO in water (pH 6).

Step-by-Step Procedure:

-

Cleavage: Dissolve the fully protected linear peptide in the Cleavage Cocktail (10 mL per gram of peptide). Stir for 2–3 hours at room temperature.

-

Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether to precipitate the crude linear dithiol peptide. Centrifuge and wash 3x with ether.

-

High-Dilution Cyclization (The Critical Step):

-

Dissolve the crude ether-precipitated peptide in water/acetonitrile (1:1).

-

Add this solution dropwise into a large volume of Oxidation Buffer to achieve a final peptide concentration of <0.5 mg/mL . High dilution prevents intermolecular disulfide formation (dimers/oligomers).

-

Option A (Air): Stir open to air for 24–48 hours.

-

Option B (DMSO - Recommended): Add DMSO to 10-20% v/v. Stir for 4–12 hours. DMSO accelerates oxidation and solubilizes hydrophobic sequences.

-

-

Validation: Monitor the disappearance of the linear dithiol (Mass = M+2H) and appearance of the cyclic product (Mass = M) by LC-MS.

-

Purification: Acidify to pH 2 with TFA, filter, and purify via Preparative RP-HPLC.

Part 3: Visualization of the Workflow

The following diagram illustrates the convergent logic of using H-D-Cys(Trt)-OtBu in peptide macrocyclization.

Figure 1: Workflow for converting this compound into a cyclic pharmacophore. Note the transition from protected linear assembly to dilute oxidative folding.

Part 4: Analytical Data Summary

When validating the synthesis, compare the linear precursor to the cyclic product. The cyclic product should exhibit a retention time shift (usually earlier on RP-HPLC due to buried hydrophobic surface area) and a mass difference of -2 Da.

| Parameter | Linear Precursor (Reduced) | Cyclic Product (Oxidized) |

| Mass Spectrometry | [M + H]⁺ | [M + H]⁺ - 2.016 Da |

| Ellman's Test | Positive (Yellow color) | Negative (Colorless) |

| HPLC Retention | Typically Later Eluting | Typically Earlier Eluting (Compact) |

| Solubility | Moderate | Often Lower (Rigid structure) |

Part 5: Troubleshooting & Expert Tips

-

Racemization Control: While D-Cys is the target, ensure that the activation of the incoming Fmoc-AA-OH is not prolonged. Use HATU/HOAt for difficult couplings, but standard EDC/HOBt is safer for preventing epimerization of the adjacent residue.

-

Scavenger Selection: The Trityl group generates a stable carbocation upon cleavage. If EDT (Ethanedithiol) is omitted, this cation will re-attach to the cysteine sulfur or Tryptophan rings, leading to irreversible byproducts. Always use EDT or DODT.

-

Handling the HCl Salt: The starting material is hygroscopic. Store at -20°C. Allow it to reach room temperature in a desiccator before opening to prevent water absorption, which hydrolyzes the OtBu ester over time.

References

-

Albericio, F., et al. (2000).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard reference for TFA cleavage cocktails and scavenger roles).

-

Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." Journal of Peptide Science.

-

Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Detailed oxidation protocols including DMSO and Air methods).

-

Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by DMSO." Journal of the American Chemical Society. (Foundational paper on DMSO-assisted oxidative folding).

-

BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups." (selectivity data).

Sources

Application Note: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl

Topic: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

A Graded Acid-Lability Protocol for Regioselective Cysteine Modification

Abstract

The synthesis of complex cysteine-containing peptides, particularly those requiring regioselective disulfide bond formation or fragment condensation, demands precise control over protecting group stability. This compound serves as a critical chiral building block in these strategies. While both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile, they exhibit distinct sensitivity profiles—a property known as graded acid lability . This application note details a "quasi-orthogonal" strategy where the Trityl group is selectively cleaved under mild acidic conditions (1–5% TFA) while retaining the C-terminal tert-butyl ester, enabling site-specific modifications or cyclization prior to global deprotection.

Chemical Profile & Properties

This compound is the hydrochloride salt of D-cysteine protected at the thiol with a trityl group and at the carboxylic acid with a tert-butyl ester. Its free amine allows it to function as the nucleophilic component in solution-phase coupling or convergent peptide synthesis.

| Property | Specification |

| Chemical Name | H-D-Cys(Trt)-OtBu[1] · HCl |

| Full Name | S-Trityl-D-cysteine tert-butyl ester hydrochloride |

| CAS Number | 158009-03-1 (or analog ref depending on salt form) |

| Formula | C₂₆H₂₉NO₂S[2] · HCl |

| Molecular Weight | ~456.0 g/mol (Free base ~419.6) |

| Chirality | D-Enantiomer (Inverted Cα stereocenter) |

| Solubility | Soluble in DCM, DMF, MeOH; slightly soluble in water |

| Storage | +2°C to +8°C, Desiccated (Hygroscopic) |

Strategic Overview: The Graded Acid-Lability Concept

True orthogonality implies protecting groups are removed by entirely different mechanisms (e.g., Base vs. Acid). However, H-D-Cys(Trt)-OtBu leverages kinetic selectivity within the same mechanism (acidolysis).

-

Trityl (Trt): Hyper-acid labile. Cleaved by 1–5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers.

-

tert-Butyl (OtBu): Moderately acid labile. Requires 50–95% TFA for efficient cleavage.

-

Amine (H-): Free for immediate coupling to activated carboxyls (Fmoc-AA-OH or peptide fragments).

Strategic Workflow:

-

N-Terminal Elongation: Couple the free amine of H-D-Cys(Trt)-OtBu to the target peptide chain under basic conditions (DIPEA).

-

Selective Deprotection: Remove Trt using dilute TFA/Scavenger cocktail. The OtBu ester remains intact, preventing C-terminal reactivity or solubility changes.

-

Regioselective Modification: Perform disulfide cyclization or thiol alkylation on the liberated SH group.

-

Global Deprotection: Remove OtBu (and other side-chain protections) using concentrated TFA.

Visualizing the Workflow

Figure 1: Strategic workflow for utilizing graded acid lability in peptide synthesis.

Detailed Experimental Protocols

Protocol A: Solution Phase Coupling (N-Terminal Elongation)

This step attaches the H-D-Cys(Trt)-OtBu building block to an activated carboxylic acid (e.g., an Fmoc-protected amino acid or a peptide fragment).

Reagents:

-

H-D-Cys(Trt)-OtBu · HCl (1.0 eq)

-

Carboxylic Acid Component (e.g., Fmoc-AA-OH) (1.1 eq)

-

Coupling Reagent: HBTU or HATU (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Dissolve the Carboxylic Acid component and HBTU in minimal anhydrous DMF.

-

Add 1.0 eq of DIPEA to activate the carboxylate. Stir for 2–3 minutes.

-

In a separate vial, dissolve H-D-Cys(Trt)-OtBu · HCl in DMF.[3] Add 2.0 eq of DIPEA to neutralize the HCl salt and liberate the amine.

-

Combine the two solutions.

-

Monitor reaction by TLC or HPLC (typically complete in 1–2 hours).

-

Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄ and concentrate.

Protocol B: Selective Removal of Trityl (Trt) Group

This is the critical "orthogonal" step. The goal is to remove Trt without hydrolyzing the OtBu ester.

Reagents:

-

Cleavage Cocktail: 1% TFA / 5% Triisopropylsilane (TIPS) / 94% DCM.

-

Note: TIPS is essential. The Trityl cation is highly stable and will re-attach (retritylation) to the sulfur if not immediately scavenged.

-

Procedure:

-

Dissolve the protected peptide (from Protocol A) in DCM (concentration ~10 mg/mL).

-

Add the Cleavage Cocktail at 0°C.

-

Stir at 0°C for 15 minutes, then allow to warm to Room Temperature for 30–45 minutes.

-

Critical Check: Do not exceed 2 hours or 5% TFA concentration, or OtBu cleavage may commence.

-

-

Quenching: Neutralize immediately with saturated aqueous NaHCO₃ or Pyridine/Methanol if working under anhydrous conditions.

-

Isolation: The Trityl group forms a lipophilic byproduct with the scavenger. Partition between DCM and water. The peptide (with free SH and intact OtBu) remains in the organic layer (or precipitates depending on sequence length).

-

Validation: Analyze by LC-MS. Mass shift: -242.3 Da (Loss of Trityl).

Protocol C: On-Template Disulfide Cyclization

With the thiol free and the C-terminus still protected as an ester, cyclization can be performed without interference from the carboxylic acid.

Reagents:

-

Iodine (I₂) or DMSO (for mild oxidation).

-

Solvent: Methanol or DMF/Water.

Procedure (Iodine Method):

-

Dissolve the S-deprotected peptide in Methanol/Water (8:2).

-

Add a solution of Iodine in Methanol dropwise until a faint yellow color persists (indicating excess oxidant).

-

Stir for 10–30 minutes.

-

Quench excess Iodine with 1M Ascorbic Acid or Sodium Thiosulfate (solution turns clear).

-

Isolate the cyclic peptide ester.

Protocol D: Global Deprotection (OtBu Removal)

Reagents:

-

Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water.

Procedure:

-

Dissolve the cyclic peptide ester in the Cocktail.

-

Stir at Room Temperature for 2–4 hours.

-

Precipitate the final peptide using cold Diethyl Ether.[4]

-

Centrifuge, wash with ether (3x), and lyophilize.

Troubleshooting & Scientific Insights

| Issue | Root Cause | Solution |

| Retritylation | Trityl cation is not scavenged effectively during Protocol B. | Increase TIPS or TES concentration to 5–10%. Ensure the reaction is not too concentrated. |

| Premature OtBu Loss | Acid concentration in Protocol B is too high. | Strictly maintain TFA < 2% in DCM. Keep temperature at 0°C initially. |

| Racemization | D-Cys is prone to racemization during activation (Protocol A). | Use "pre-activation" carefully (short time). Use Oxyma/DIC instead of HBTU/DIPEA if racemization is observed. |

| Disulfide Scrambling | pH > 8 during cyclization. | Maintain pH 6–7 during oxidation steps. |

Mechanism of Selective Cleavage

The selectivity relies on the stability of the carbocation intermediates. The Trityl cation is exceptionally stable due to resonance delocalization across three phenyl rings, allowing it to leave under very mild acidic catalysis (

Figure 2: Mechanistic pathway for selective Trityl removal in the presence of OtBu.

References

-

Bapeks. (n.d.).[1] H-Cys(Trt)-OtBu HCl Product Specifications. Retrieved from

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of Trt vs OtBu lability).

- Kocieda, T. (1994). Protecting Groups. Georg Thieme Verlag.

-

PubChem. (n.d.).[2] H-Cys(Trt)-OtBu.HCl Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

- ResearchGate. (2016). Selective removal of Trityl group in presence of OtBu ester. (Discussions on kinetic selectivity).

Sources

Application Note: Mechanistic Guide to H-D-Cys(Trt)-OtBu·HCl in Solution Phase Synthesis

Executive Summary

This technical guide details the reaction mechanisms, handling protocols, and critical control points for H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl protected, tert-Butyl ester, Hydrochloride salt) in solution phase peptide synthesis.

This molecule serves as a specialized C-terminal building block. Its orthogonality lies in the acid-labile protection of both the thiol (Trt) and carboxylic acid (OtBu), while the amine is presented as a stable hydrochloride salt. The primary challenge in utilizing this derivative is preventing racemization (inversion of the D-stereocenter) during the neutralization and coupling steps, a risk exacerbated by the sulfur atom's proximity to the chiral center.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | H-D-Cys(Trt)-OtBu[1][2]·HCl |

| CAS Number | 158009-03-1 (General Ref) |

| Formula | |

| Molecular Weight | 456.04 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water, Hexanes |